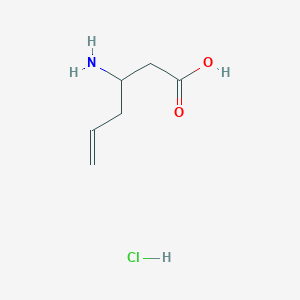

3-Aminohex-5-enoic acid hydrochloride

Description

Significance of β-Amino Acids in Contemporary Chemical Synthesis and Chemical Biology

β-amino acids, structural isomers of the more common α-amino acids, are characterized by the placement of the amino group on the β-carbon of the carboxylic acid. This seemingly subtle structural alteration imparts profound differences in their chemical and biological properties. In contemporary chemical synthesis, β-amino acids are highly valued as precursors for a wide array of biologically active molecules. Their incorporation into peptide chains, for instance, can induce unique secondary structures, such as helices, sheets, and turns, that are not accessible with their α-amino acid counterparts. This has significant implications for the design of peptidomimetics—molecules that mimic the structure and function of natural peptides but with enhanced stability and bioavailability.

Furthermore, the backbone of β-amino acids is inherently more resistant to enzymatic degradation by proteases compared to α-peptides. This increased proteolytic stability is a crucial attribute in the development of therapeutic peptides, as it can lead to longer in vivo half-lives and improved pharmacological profiles. The diverse functionalities that can be introduced onto the β-amino acid scaffold make them invaluable building blocks for the synthesis of complex natural products, pharmaceuticals, and probes for chemical biology research.

Overview of 3-Aminohex-5-enoic Acid Hydrochloride as a Key Scaffold

This compound stands out within the β-amino acid family due to its unique structural features. The presence of a terminal vinyl group provides a reactive handle for a variety of chemical transformations, including but not limited to, cross-coupling reactions, olefin metathesis, and Michael additions. This functionality allows for the facile introduction of molecular complexity and the construction of diverse molecular libraries.

The chiral center at the C3 position makes this compound a valuable chiral synthon. Enantiomerically pure forms of this compound serve as starting materials for the stereoselective synthesis of complex target molecules, where precise control over the three-dimensional arrangement of atoms is critical for biological activity. The hydrochloride salt form enhances the compound's stability and solubility, facilitating its handling and use in various reaction conditions.

The combination of a chiral amine, a carboxylic acid, and a terminal alkene within a six-carbon chain makes this compound a versatile scaffold for the synthesis of conformationally constrained peptides and non-peptidic structures. nih.govnih.gov Its ability to act as a precursor to lactams and other heterocyclic systems further broadens its synthetic utility.

Below is a table summarizing the key chemical properties of 3-Aminohex-5-enoic acid.

| Property | Value |

| Chemical Formula | C₆H₁₂ClNO₂ |

| Molecular Weight | 165.62 g/mol cymitquimica.com |

| IUPAC Name | This compound |

| CAS Number | 332064-79-6 ((R)-isomer) |

| Chirality | Exists as (R) and (S) enantiomers |

| Key Functional Groups | Amine, Carboxylic Acid, Alkene |

Scope and Research Trajectories

The unique structural attributes of this compound position it at the forefront of several exciting research trajectories. In medicinal chemistry, it is being explored as a key building block for the synthesis of novel therapeutic agents. The ability to generate diverse molecular structures from this single scaffold is highly advantageous in drug discovery campaigns, where the rapid exploration of chemical space is essential for identifying lead compounds.

One major area of focus is the development of novel peptidomimetics with enhanced pharmacological properties. By incorporating 3-Aminohex-5-enoic acid and its derivatives into peptide sequences, researchers aim to create molecules with improved stability, receptor selectivity, and cell permeability. The terminal alkene can be functionalized to attach imaging agents, drug payloads, or targeting moieties, opening up possibilities for the development of sophisticated diagnostic and therapeutic tools.

Furthermore, the application of this compound in the synthesis of natural products and their analogues is an active area of investigation. Many biologically active natural products contain β-amino acid motifs, and this compound provides a convenient starting point for their total synthesis. The ability to access both enantiomers of this compound allows for the synthesis of natural products and their non-natural stereoisomers, which is crucial for structure-activity relationship studies.

Future research is expected to focus on the development of new catalytic methods for the asymmetric synthesis of 3-Aminohex-5-enoic acid and its derivatives, as well as the expansion of its synthetic applications. The exploration of its use in materials science, for example, in the creation of novel polymers and functional materials, also represents a promising avenue for future investigation. The versatility of this chiral building block ensures its continued importance in the advancement of chemical and biomedical sciences.

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-aminohex-5-enoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.ClH/c1-2-3-5(7)4-6(8)9;/h2,5H,1,3-4,7H2,(H,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFPGGODHJJCONI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(CC(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 3 Aminohex 5 Enoic Acid Hydrochloride

Retrosynthetic Analyses of 3-Aminohex-5-enoic Acid Scaffolds

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. researchgate.net For 3-aminohex-5-enoic acid, the analysis primarily focuses on the strategic disconnection of key carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.

The primary retrosynthetic disconnections for the 3-aminohex-5-enoic acid scaffold involve the C-N bond at the C3 position and the C-C bonds within the hexanoic acid backbone.

A primary C-N bond disconnection leads back to a 3-ketohex-5-enoic acid precursor via a reductive amination pathway. This is a common and effective strategy for the formation of amines. illinois.edu Alternatively, a conjugate addition of an amine equivalent to an α,β-unsaturated ester, followed by manipulation of the carbon chain, can be envisioned.

Key C-C bond disconnections can be proposed at various positions. A disconnection between C3 and C4 suggests a strategy involving the addition of a three-carbon fragment to a protected β-amino acid synthon. Another logical disconnection is between C4 and C5, which would involve the allylation of a suitable precursor.

Based on the disconnection strategies, several key precursors and building blocks can be identified.

For the C-N disconnection approach, a crucial precursor is hex-5-en-3-oic acid or its corresponding ester. This intermediate would allow for the introduction of the amino group at the C3 position. Another important precursor is glutamic acid , which can be stereoselectively manipulated to introduce the desired functionality. acs.org

For C-C disconnection strategies, simple and readily available building blocks are targeted. These include acrolein , malonic acid derivatives , and allyl bromide . For instance, a Michael addition of a malonate to acrolein could establish the carbon backbone, which would then require subsequent functional group interconversions to install the amino group and carboxylic acid.

| Disconnection Strategy | Key Precursors/Building Blocks |

| C-N Bond Disconnection | Hex-5-en-3-oic acid, Glutamic acid |

| C3-C4 Bond Disconnection | Protected β-alanine derivatives, Propargyl bromide |

| C4-C5 Bond Disconnection | 4-Pentenoic acid derivatives, Glycine equivalents |

Total Synthesis Approaches to 3-Aminohex-5-enoic Acid Hydrochloride

The total synthesis of this compound can be approached through various classical and convergent strategies, leveraging the precursors identified in the retrosynthetic analysis.

Classical synthetic routes typically involve a linear sequence of reactions starting from simple, achiral precursors. A plausible classical synthesis of racemic this compound could commence from a readily available starting material like 4-pentenal (B109682) .

One potential route involves the following steps:

Wittig or Horner-Wadsworth-Emmons reaction of 4-pentenal with a phosphonate (B1237965) or ylide containing a protected carboxylate group to form an α,β-unsaturated ester.

Michael addition of a nitrogen nucleophile, such as ammonia (B1221849) or a protected amine, to the α,β-unsaturated ester to introduce the amino group at the β-position.

Hydrolysis of the ester and deprotection of the amino group, followed by treatment with hydrochloric acid to yield the target compound.

Another classical approach could start from allylmalonic acid . This would involve selective mono-decarboxylation, followed by a Curtius, Hofmann, or Schmidt rearrangement to introduce the amino group at the β-position.

Convergent syntheses involve the preparation of key fragments of the target molecule separately, which are then combined in the later stages of the synthesis. This approach is often more efficient for complex molecules.

A convergent strategy for 3-aminohex-5-enoic acid could involve the coupling of two main fragments: a three-carbon unit containing the amino and carboxyl functionalities, and a three-carbon unit containing the vinyl group. For example, a protected β-alanine derivative could be alkylated with allyl bromide . Subsequent deprotection would yield the final product. This approach allows for greater flexibility and the potential to introduce chirality early in the synthesis. nih.gov

Asymmetric Synthesis of Enantiopure this compound

The synthesis of enantiomerically pure β-amino acids is of significant interest due to their applications in medicinal chemistry and as building blocks for peptidomimetics. hilarispublisher.com Several strategies can be employed for the asymmetric synthesis of this compound.

One of the most effective methods for synthesizing chiral β-amino acids is through the asymmetric hydrogenation of a prochiral enamine or a related unsaturated precursor. researchgate.net For instance, a β-aminoacrylate precursor could be hydrogenated using a chiral transition metal catalyst, such as a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand, to induce enantioselectivity.

Another powerful technique is enzymatic resolution . A racemic mixture of 3-aminohex-5-enoic acid or a suitable derivative can be subjected to enzymatic hydrolysis, where one enantiomer is selectively hydrolyzed by an enzyme like a lipase (B570770) or an acylase, allowing for the separation of the two enantiomers. researchgate.net

Furthermore, chiral auxiliary-mediated synthesis provides a reliable method for controlling stereochemistry. A chiral auxiliary can be attached to a precursor molecule to direct the stereochemical outcome of a key bond-forming reaction, such as a conjugate addition or an alkylation. After the desired stereocenter is established, the auxiliary can be removed to afford the enantiopure product.

Recent advances in organocatalysis have also provided powerful tools for the asymmetric synthesis of β-amino acids, often proceeding through Michael additions to α,β-unsaturated aldehydes or esters. researchgate.net

| Asymmetric Strategy | Key Features |

| Asymmetric Hydrogenation | Use of chiral metal catalysts (e.g., Rh, Ru) on prochiral enamines. |

| Enzymatic Resolution | Selective enzymatic reaction on one enantiomer of a racemic mixture. |

| Chiral Auxiliary | Temporary attachment of a chiral molecule to direct stereoselective reactions. |

| Organocatalysis | Use of small chiral organic molecules to catalyze enantioselective transformations. |

Chiral Auxiliary Mediated Approaches

One of the most reliable methods for controlling stereochemistry in synthesis is the use of a chiral auxiliary. This strategy involves temporarily attaching a chiral molecule to the substrate to direct the stereochemical outcome of a subsequent reaction. sigmaaldrich.com After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. sigmaaldrich.com

For the synthesis of a β-amino acid like 3-aminohex-5-enoic acid, a common approach involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl system attached to a chiral auxiliary. For instance, an acryloyl derivative of a chiral oxazolidinone (an Evans auxiliary) could be used. The bulky substituents on the auxiliary effectively shield one face of the molecule, forcing an incoming nucleophile, such as an allyl organometallic reagent, to attack from the less hindered face. This process establishes the stereocenter at the C3 position with high diastereoselectivity. Subsequent hydrolysis removes the auxiliary to yield the desired β-amino acid. Another approach involves the alkylation of enolates derived from chiral α-sulfinamido esters, which provides access to unnatural amino acid derivatives with high diastereoselectivity. acs.org

| Chiral Auxiliary | Typical Application / Reaction | Key Feature |

| Evans' Oxazolidinones | Diastereoselective alkylations, aldol (B89426) reactions, conjugate additions | Forms a rigid chelated enolate, providing excellent facial shielding. |

| Oppolzer's Camphorsultam | Similar applications to Evans' auxiliaries, Diels-Alder reactions | Crystalline derivatives often facilitate purification by recrystallization. |

| tert-Butanesulfinamide | Synthesis of chiral amines via addition to imines, alkylation of enolates | Readily cleaved under mild acidic conditions. acs.orgthieme-connect.com |

| (S)-1-Phenylethylamine (SPE) | Asymmetric Michael additions | Forms chiral imines that direct the approach of nucleophiles. |

Asymmetric Catalysis in the Synthesis of 3-Aminohex-5-enoic Acid Derivatives

Asymmetric catalysis offers a more atom-economical alternative to stoichiometric chiral auxiliaries. In this approach, a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. wikipedia.org

Asymmetric hydrogenation is a powerful and widely used industrial method for creating chiral centers by the addition of hydrogen across a prochiral double bond. ethz.chpharmtech.com For a precursor to 3-aminohex-5-enoic acid, this would typically involve the hydrogenation of an enamine or a β-amidoacrylate derivative. A chiral transition-metal complex, usually based on rhodium (Rh) or ruthenium (Ru) with a chiral phosphine ligand, coordinates to the double bond and delivers hydrogen to one face preferentially. wikipedia.orgresearchgate.net

For example, a key step in a related synthesis of (S)-(+)-3-aminomethyl-5-methylhexanoic acid involved the asymmetric hydrogenation of a tetrasubstituted olefin using a rhodium catalyst with a chiral Me-DuPHOS ligand, achieving very high enantiomeric excess (ee). researchgate.net This demonstrates the potential of this method for creating the C3 stereocenter of similar β-amino acids. researchgate.net The efficiency of these reactions is high, making them suitable for large-scale synthesis. ethz.ch

| Catalyst System (Metal + Ligand) | Substrate Type | Typical Application |

| Rh-DuPHOS | Enamides, α,β-Unsaturated acids | Synthesis of α- and β-amino acids. researchgate.net |

| Ru-BINAP | Allylic alcohols, β-keto esters | Synthesis of chiral alcohols and acids. ethz.ch |

| Ir-PHOX | Unfunctionalized olefins, imines | Hydrogenation of less-activated substrates. ethz.ch |

| Ru-MeO-BIPHEP | Various ketones and olefins | Used in the manufacture of vitamins and pharmaceutical intermediates. pharmtech.com |

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, avoiding the need for potentially toxic or expensive metals. scienceopen.com The field has rapidly expanded since 2000, providing powerful methods for forming various enantioselective bonds. scienceopen.com For the synthesis of β-amino acids, the organocatalytic Michael addition (or aza-Michael addition) is a particularly relevant strategy.

In a potential route to 3-aminohex-5-enoic acid, a chiral amine catalyst (such as a proline derivative) could react with an α,β-unsaturated aldehyde to form a chiral enamine intermediate. This enamine would then react with an allyl-containing nucleophile. Alternatively, a bifunctional thiourea (B124793) catalyst could activate an imine for nucleophilic attack through hydrogen bonding. scienceopen.comrsc.org This approach can create adjacent stereocenters with high control over both diastereoselectivity and enantioselectivity. rsc.org

Enantioselective Hydrolysis Reactions

Enantioselective hydrolysis is a form of kinetic resolution where one enantiomer of a racemic mixture reacts faster than the other. This is most commonly achieved using enzymes, particularly lipases and acylases, which exhibit high stereoselectivity. mdpi.com

To obtain enantiomerically pure 3-aminohex-5-enoic acid, a racemic ester derivative (e.g., the methyl or ethyl ester) could be subjected to hydrolysis catalyzed by an enzyme like Candida antarctica lipase B (CAL-B). mdpi.com The enzyme would selectively hydrolyze one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer of the ester largely unreacted. The resulting mixture of the acid and the unreacted ester can then be separated. This method is widely used due to the mild reaction conditions and the high enantioselectivity often achieved by enzymes. ethz.ch β-aminopeptidases have also demonstrated high efficiency in resolving racemic β-amino acid amides, showing a strong preference for the L-configuration. ethz.chresearchgate.net

| Enzyme / Catalyst | Reaction Type | Substrate | Key Feature |

| Lipases (e.g., CAL-B, Lipase PS) | Enantioselective hydrolysis or acylation | Racemic esters or amines | High enantioselectivity (E > 200 often achievable), operates in aqueous or organic media. mdpi.com |

| Acylase I | Enantioselective hydrolysis | N-acyl amino acids | Used for the resolution of a wide range of unnatural amino acids. acs.org |

| β-Aminopeptidases (e.g., BapA, DmpA) | Enantioselective hydrolysis | Racemic β-amino acid amides | Strong preference for L-enantiomers, providing access to β-amino acids of high enantiopurity. ethz.chresearchgate.net |

Diastereoselective Control in Intermediate Steps

When a molecule already contains a stereocenter, new stereocenters can be introduced with stereochemical outcomes influenced by the existing center. This diastereoselective control is a cornerstone of complex molecule synthesis. In a synthesis of 3-aminohex-5-enoic acid, an intermediate containing a pre-existing chiral center could be used to direct the formation of the C3 stereocenter.

For example, a three-component Mannich-type condensation reaction between a diazo compound, a borane, and a chiral acyl imine can produce β-amino carbonyl compounds with high diastereoselectivity. nih.gov In one study, (-)-phenylmenthol was used as a chiral auxiliary on the imine component to achieve good selectivity. nih.gov The resulting β-amino carbonyl product could then be further elaborated to the target molecule, with the stereochemistry at the β-position having been set in the key diastereoselective step.

Chemo- and Regioselective Functionalization Strategies

Molecules with multiple functional groups, such as 3-aminohex-5-enoic acid (which contains an amine, a carboxylic acid, and an alkene), require selective chemical transformations that modify one group while leaving the others intact (chemoselectivity) or that react at a specific position (regioselectivity). nih.gov

For 3-aminohex-5-enoic acid, a variety of selective functionalizations are possible. The amine and carboxylic acid groups could first be protected (e.g., as Boc- and methyl ester, respectively). This would allow for selective reactions on the terminal alkene. For instance, hydroboration-oxidation would regioselectively install a hydroxyl group at the C6 position, while ozonolysis would cleave the double bond to form an aldehyde. Conversely, the alkene could be left intact while the carboxylic acid is selectively reduced to an alcohol or converted to an amide after suitable activation. The ability to selectively manipulate these functional groups is crucial for incorporating the molecule into larger, more complex structures.

Reactions Involving the Amino Group

The primary amino group is a key site for functionalization. Its reactivity is characteristic of primary amines in other α-amino acids. libretexts.orglibretexts.org Common reactions include acylation with acid chlorides or anhydrides under basic conditions to form amides, and reaction with aldehydes to form imines (Schiff bases). libretexts.org Another typical reaction is with nitrous acid, which can lead to the formation of a diazonium ion intermediate. libretexts.org

Table 1: Key Reactions of the Amino Group

functions| Reaction Type | Reagent | Product Type | Significance |

|---|---|---|---|

| Acylation | Acid Chloride / Anhydride | N-acyl amino acid (Amide) | Protection of the amino group, synthesis of peptides. |

| Schiff Base Formation | Aldehyde / Ketone | Imine | Intermediate in transamination and other metabolic reactions. libretexts.org |

| Reaction with Nitrous Acid | HNO₂ | Diazonium Ion (intermediate) | Can lead to deamination or other substitutions. libretexts.org |

Transformations at the Alkene Moiety

The terminal double bond in the hexenoic acid chain provides a site for transformations characteristic of alkenes. These reactions can be used to introduce new functional groups or to modify the carbon skeleton.

Table 2: Potential Alkene Transformations

science| Reaction Type | Reagent(s) | Product Type | Description |

|---|---|---|---|

| Hydrogenation | H₂, Catalyst (e.g., Pd/C) | Saturated Alkane | Reduces the double bond to a single bond, forming 3-aminohexanoic acid. |

| Halogenation | Br₂, Cl₂ | Dihaloalkane | Adds two halogen atoms across the double bond. |

| Epoxidation | Peroxy acid (e.g., m-CPBA) | Epoxide | Forms a three-membered ring containing an oxygen atom. |

| Oxidative Cleavage | O₃, then Zn/H₂O | Aldehyde/Carboxylic Acid | Breaks the double bond to form smaller carbonyl-containing fragments. |

Carboxylic Acid Functionalization

The carboxyl group can be readily converted into other functional groups, most notably esters and amides. Esterification is commonly achieved by reacting the amino acid with an excess of an alcohol under acidic conditions. libretexts.org This reaction is reversible. Amide formation involves activating the carboxylic acid, often by converting it to an acid chloride, followed by reaction with an amine. These reactions are fundamental in peptide synthesis. slideshare.net

Table 3: Carboxylic Acid Functionalization Reactions

edit_note| Reaction Type | Reagent(s) | Product Type | Notes |

|---|---|---|---|

| Esterification | Alcohol (e.g., Ethanol), Acid Catalyst | Ester | Protects the carboxyl group and increases solubility in organic solvents. libretexts.org |

| Amide Formation | Amine, Coupling Agent (e.g., DCC) | Amide | The basis for forming peptide bonds between amino acids. slideshare.net |

| Reduction | Strong Reducing Agent (e.g., LiAlH₄) | Primary Alcohol | Converts the carboxylic acid to an amino alcohol. |

Enzymatic Synthesis and Biocatalysis for 3-Aminohex-5-enoic Acid Derivatives

The use of enzymes in organic synthesis, or biocatalysis, offers a green and highly selective alternative to traditional chemical methods. researchgate.net For the synthesis of amino acid derivatives, enzymes can provide high yields and stereoselectivity under mild reaction conditions. researchgate.netlupinepublishers.com Multi-enzyme cascade reactions are particularly powerful as they allow for complex transformations in a single pot, avoiding the need to isolate intermediates. researchgate.net

Enzyme-Mediated Transformations in Amino Acid Synthesis

The biosynthesis of amino acids relies on a diverse toolkit of enzymes that catalyze specific chemical transformations. nih.govthemedicalbiochemistrypage.org These enzymes can be harnessed or engineered to produce non-natural amino acids.

Key enzyme classes involved in amino acid synthesis include:

Aminotransferases (Transaminases): These enzymes catalyze the transfer of an amino group from a donor molecule (like glutamate) to an α-keto acid, forming a new amino acid. themedicalbiochemistrypage.orgwikipedia.org

Dehydrogenases: These enzymes are involved in oxidation-reduction reactions, such as the conversion of α-ketoglutarate to glutamate (B1630785) by glutamate dehydrogenase. themedicalbiochemistrypage.org

Synthetases: These enzymes catalyze the joining of two molecules, often with the hydrolysis of ATP, such as the synthesis of glutamine from glutamate by glutamine synthetase. themedicalbiochemistrypage.org

Lyases: These enzymes catalyze the breaking of various chemical bonds by means other than hydrolysis or oxidation. For example, phenylalanine ammonia lyase catalyzes the conversion of trans-cinnamic acid and ammonia to L-phenylalanine. nottingham.ac.uk

Retrosynthetic Design of Metabolic Pathways for Analogues

Retrosynthetic biology provides a powerful framework for designing novel metabolic pathways to produce chemicals not found in nature. researchgate.netresearchgate.net This approach involves working backward from the desired target molecule, identifying a series of enzymatic reactions that can produce it from a common metabolite within a host organism (chassis), such as E. coli or yeast. researchgate.netnih.gov

The process of designing a heterologous biosynthetic pathway involves several key steps: researchgate.netnih.gov

Target and Chassis Selection: Choosing the desired product molecule and a suitable host organism for its production.

Pathway Enumeration: Using computational tools to search databases of known enzymatic reactions to identify potential synthetic routes from native metabolites to the target molecule.

Enzyme Selection: Identifying and selecting specific enzymes from various organisms that can catalyze each step in the proposed pathway. This may involve screening enzymes for activity on non-native substrates. researchgate.net

Pathway Evaluation: Assessing the viability of the designed pathways based on factors like thermodynamics, predicted yields, and the potential toxicity of intermediates to the host organism. nih.gov

Implementation and Optimization: Genetically engineering the chassis organism to express the selected enzymes and optimizing the pathway to achieve high production titers.

This retrosynthetic approach allows for the systematic design of artificial metabolisms, combining the efficiency of biocatalysis with the principles of traditional retrosynthesis to create pathways for novel amino acid analogues. researchgate.net

Reaction Mechanisms and Chemical Reactivity of 3 Aminohex 5 Enoic Acid Hydrochloride

Nucleophilic Reactivity of the Amine Functionality

The amine group in 3-aminohex-5-enoic acid is a primary amine, which is typically a potent nucleophile due to the lone pair of electrons on the nitrogen atom. However, in its hydrochloride salt form, this lone pair is protonated, forming an ammonium (B1175870) ion (R-NH3+). This protonation effectively quenches the amine's nucleophilicity. youtube.com For the amine to participate in nucleophilic reactions, it must first be deprotonated by a base to regenerate the free amine (R-NH2).

Once deprotonated, the amine can engage in a variety of characteristic nucleophilic substitution and addition reactions:

Alkylation: The free amine can react with alkyl halides in an SN2 reaction to form secondary amines. This reaction can proceed further to form tertiary amines and even quaternary ammonium salts if excess alkyl halide is used.

Acylation: The amine readily reacts with acylating agents like acyl chlorides or acid anhydrides to form stable amide bonds. This is a fundamental reaction in peptide synthesis.

Sulfonamide Formation: Reaction with sulfonyl chlorides, such as benzenesulfonyl chloride, in the presence of a base yields sulfonamides. This reaction forms the basis of the Hinsberg test for distinguishing between primary, secondary, and tertiary amines.

The general conditions for these reactions typically involve the addition of a non-nucleophilic base, such as triethylamine (B128534) or diisopropylethylamine, to neutralize the hydrochloride and liberate the free amine for reaction.

| Reaction Type | Electrophile | Product Functional Group | General Conditions |

|---|---|---|---|

| Alkylation | Alkyl Halide (R'-X) | Secondary Amine | Base (e.g., Et3N), Solvent (e.g., CH3CN) |

| Acylation | Acyl Chloride (R'-COCl) | Amide | Base (e.g., Pyridine), Solvent (e.g., CH2Cl2) |

| Sulfonylation | Sulfonyl Chloride (R'-SO2Cl) | Sulfonamide | Base (e.g., NaOH(aq)) |

Electrophilic and Radical Reactions of the Alkene Group

The terminal alkene group (a vinyl group) is a region of high electron density, making it susceptible to attack by electrophiles and radicals.

Electrophilic Addition: The double bond can undergo addition reactions where an electrophile (E+) is attacked by the π-electrons, forming a carbocation intermediate. This intermediate is then attacked by a nucleophile (Nu-).

Hydrohalogenation: Reaction with hydrogen halides (H-X) follows Markovnikov's rule, where the hydrogen adds to the terminal carbon (C6) and the halide adds to the more substituted carbon (C5), forming a 5-halo-3-aminohexanoic acid derivative.

Hydration: Acid-catalyzed addition of water also follows Markovnikov's rule, yielding a 5-hydroxy-3-aminohexanoic acid derivative.

Halogenation: Addition of halogens like Br2 or Cl2 proceeds via a cyclic halonium ion intermediate, resulting in the formation of a 5,6-dihalo derivative.

Radical Reactions: In the presence of a radical initiator, such as peroxides, the addition of HBr proceeds via an anti-Markovnikov mechanism. youtube.com The bromine radical adds to the terminal carbon (C6) to form a more stable secondary radical at C5, which then abstracts a hydrogen atom from HBr. This results in the formation of a 6-bromo-3-aminohexanoic acid derivative. Radical polymerization initiated by agents like AIBN is also a theoretical possibility. libretexts.org

| Reaction Type | Reagent | Mechanism | Major Product Regiochemistry |

|---|---|---|---|

| Hydrohalogenation | H-Br | Electrophilic Addition | Markovnikov (Br at C5) |

| Radical Hydrobromination | H-Br, Peroxides | Radical Addition | Anti-Markovnikov (Br at C6) |

| Halogenation | Br2 | Electrophilic Addition | Vicinal Dibromide (Br at C5 and C6) |

| Hydration | H2O, H+ catalyst | Electrophilic Addition | Markovnikov (OH at C5) |

Carboxylic Acid Reactivity in Esterification and Amidation

The carboxylic acid functional group is central to many derivatization reactions, primarily involving nucleophilic acyl substitution. msu.edu

Esterification: The most common method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (like H2SO4). The reaction is reversible and is typically driven to completion by removing water or using an excess of the alcohol. youtube.com An alternative for substrates sensitive to strong acid is the Steglich esterification, which uses a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org

Amidation: Direct reaction of the carboxylic acid with an amine is difficult due to a competing acid-base reaction that forms a stable ammonium carboxylate salt. chemistrysteps.com Therefore, the carboxylic acid must first be "activated." This is achieved using coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or DCC, often in the presence of additives like 1-Hydroxybenzotriazole (HOBt) to form a highly reactive intermediate that is readily attacked by an amine to form an amide bond. chemistrysteps.comnih.gov

The presence of the ammonium group in the molecule can complicate these reactions, potentially requiring protection-deprotection steps or carefully chosen reaction conditions to avoid side reactions.

Hydrolysis and Condensation Mechanisms Involving 3-Aminohex-5-enoic Acid Derivatives

Derivatives of 3-aminohex-5-enoic acid, such as its esters and amides, can be hydrolyzed back to the parent carboxylic acid.

Ester Hydrolysis: This can be catalyzed by either acid or base. libretexts.org Acid-catalyzed hydrolysis is the reverse of Fischer esterification and is an equilibrium process. dalalinstitute.com Base-catalyzed hydrolysis, known as saponification, is irreversible because the final step forms a carboxylate salt, which is unreactive towards the alcohol nucleophile. libretexts.org

Amide Hydrolysis: Amides are significantly more stable to hydrolysis than esters. Their hydrolysis requires more forcing conditions, such as prolonged heating with strong acid or base. dalalinstitute.comyoutube.com

Intramolecular Condensation: As a molecule containing both an amine and a carboxylic acid, 3-aminohex-5-enoic acid can undergo intramolecular condensation to form a cyclic amide, known as a lactam. byjus.comwikipedia.org Given that it is a β-amino acid, cyclization could theoretically lead to a four-membered β-lactam, although these rings are strained. wikipedia.org Alternatively, if the double bond were to participate or if the molecule rearranged, larger, more stable lactam rings could be formed. Lactam formation is typically promoted by the same coupling agents used for intermolecular amidation. byjus.com

Advanced Spectroscopic Characterization and Elucidation of 3 Aminohex 5 Enoic Acid Hydrochloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemical Analysis

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For 3-Aminohex-5-enoic acid hydrochloride, a combination of 1D and 2D NMR experiments would be required for a complete structural assignment and stereochemical analysis.

Proton (¹H) NMR Studies

Proton (¹H) NMR spectroscopy would provide crucial information about the electronic environment and connectivity of hydrogen atoms in the molecule. The spectrum would be expected to show distinct signals for the vinyl protons (H-5 and H-6), the methine proton at the chiral center (H-3), and the methylene (B1212753) protons (H-2 and H-4). The chemical shifts (δ) would be influenced by the neighboring functional groups—the carboxylic acid, the amino group (as an ammonium (B1175870) chloride salt), and the double bond. Spin-spin coupling between adjacent protons would result in characteristic splitting patterns, allowing for the elucidation of the proton connectivity.

Hypothetical ¹H NMR Data for this compound

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

|---|---|---|---|

| H-2 | 2.6 - 2.9 | dd | J(H2a, H2b), J(H2, H3) |

| H-3 | 3.5 - 3.8 | m | J(H3, H2), J(H3, H4) |

| H-4 | 2.4 - 2.7 | m | J(H4a, H4b), J(H4, H3), J(H4, H5) |

| H-5 | 5.7 - 6.0 | ddt | J(H5, H6-trans), J(H5, H6-cis), J(H5, H4) |

| H-6 (cis) | 5.1 - 5.3 | d | J(H6-cis, H5) |

| H-6 (trans) | 5.1 - 5.3 | d | J(H6-trans, H5) |

| NH₃⁺ | 8.0 - 9.0 | br s | - |

| COOH | 12.0 - 13.0 | s | - |

Note: This table is predictive and not based on experimental data.

For comparison, ¹H NMR data for the related compound 4-amino-5-hexenoic acid has been reported in a patent (CN110713440A) with signals at δ 11.03 (s, 1H), 5.83 (m, 1H), 5.21 (d, 1H), 5.18 (d, 1H), 5.13 (d, 2H), 3.32 (t, 1H), 2.31 (t, 2H), and 1.84 (m, 2H). google.com

Carbon (¹³C) NMR Analysis

Carbon (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal in the spectrum. The chemical shifts would be characteristic of the type of carbon (e.g., carboxylic acid, alkene, or alkane). Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) could be used to differentiate between CH, CH₂, and CH₃ groups.

Hypothetical ¹³C NMR Data for this compound

| Carbon | Expected Chemical Shift (ppm) |

|---|---|

| C-1 (COOH) | 170 - 175 |

| C-2 (-CH₂-) | 35 - 40 |

| C-3 (-CH(NH₃⁺)-) | 50 - 55 |

| C-4 (-CH₂-) | 38 - 43 |

| C-5 (=CH-) | 130 - 135 |

| C-6 (=CH₂) | 118 - 122 |

Note: This table is predictive and not based on experimental data.

Advanced 2D NMR Techniques

To definitively assign all proton and carbon signals and confirm the molecular structure, advanced 2D NMR techniques would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, confirming the connectivity of the proton spin systems. For example, a cross-peak between the signals for H-3 and H-4 would confirm their adjacency.

HSQC (Heteronuclear Single Quantum Coherence): This technique would show correlations between protons and the carbon atoms they are directly attached to, allowing for the direct assignment of carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds. This is particularly useful for identifying connectivity to quaternary carbons (like the carboxyl carbon) and for piecing together different fragments of the molecule.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the precise molecular mass of the protonated molecule [M+H]⁺ of 3-Aminohex-5-enoic acid. The molecular formula of the free base is C₆H₁₁NO₂. The exact mass of the protonated molecule would be calculated and compared to the experimentally measured value to confirm the elemental composition.

Calculated Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₁₁NO₂ | PubChem nih.gov |

| Molecular Weight | 129.16 g/mol | PubChem nih.gov |

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) would be used to study the fragmentation pathways of the protonated molecule. The parent ion ([M+H]⁺, m/z ≈ 130.086) would be isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions would provide valuable structural information. Common fragmentation pathways for amino acids include the loss of small neutral molecules such as water (H₂O), ammonia (B1221849) (NH₃), and carbon monoxide (CO) or the carboxyl group (COOH). For 3-Aminohex-5-enoic acid, characteristic losses related to the vinyl group would also be expected. Analysis of these fragmentation patterns helps to confirm the proposed structure. For the related compound Vigabatrin (B1682217), MS/MS data shows prominent fragment ions at m/z 71.049 and 67.0541. nih.gov

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-Aminohex-5-enoic acid |

| 4-amino-5-hexenoic acid |

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration Determination

Chiroptical spectroscopy encompasses a set of techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods are invaluable for determining the enantiomeric purity and absolute configuration of chiral compounds such as this compound.

Circular Dichroism (CD) spectroscopy is a powerful technique for the stereochemical analysis of chiral molecules in solution. youtube.com It measures the difference in absorption of left and right circularly polarized light by a chiral sample. This differential absorption provides information about the three-dimensional structure of the molecule. For a molecule like 3-Aminohex-5-enoic acid, which possesses a chiral center at the C3 position, CD spectroscopy can be a vital tool for establishing its absolute configuration and quantifying its enantiomeric purity.

The absolute configuration of a chiral molecule can often be determined by comparing its experimental CD spectrum with that of a known standard or by applying empirical rules. mtoz-biolabs.com For allylic amines, a relevant structural motif present in 3-Aminohex-5-enoic acid, a method has been developed involving derivatization to their N-phthaloyl derivatives. doi.org This method is based on the exciton (B1674681) coupling between the phthalimide (B116566) and olefin chromophores. The sign of the Cotton effect observed around 220 nm in the CD spectrum correlates with the helicity of the N–Cα–C=C bond system. A positive Cotton effect suggests a positive helicity, while a negative Cotton effect indicates a negative helicity, thus allowing for the assignment of the absolute configuration. doi.org

Furthermore, CD spectroscopy can be utilized to determine the enantiomeric excess (ee) of a sample. The magnitude of the CD signal is directly proportional to the concentration difference between the two enantiomers. By creating a calibration curve with samples of known enantiomeric composition, the ee of an unknown sample can be accurately determined.

| Parameter | Description | Relevance to this compound |

| Principle | Measures the differential absorption of left and right circularly polarized light. youtube.com | Provides information about the stereochemistry at the C3 chiral center. |

| Application | Determination of absolute configuration and enantiomeric purity. mtoz-biolabs.com | Can distinguish between (R)- and (S)-3-Aminohex-5-enoic acid hydrochloride. |

| Methodology for Absolute Configuration | Comparison with known standards, empirical rules (e.g., for N-phthaloyl derivatives of allylic amines), or comparison with quantum chemical calculations. doi.orgresearchgate.net | A potential method involves derivatization followed by CD analysis to determine the absolute stereochemistry. |

| Methodology for Enantiomeric Purity | The magnitude of the CD signal is proportional to the enantiomeric excess. | Allows for the quantification of the ratio of the two enantiomers in a sample. |

Chromatographic Methods for Purity and Isomeric Resolution

Chromatographic techniques are essential for assessing the purity and resolving the enantiomers of chiral compounds like this compound. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most powerful and widely used methods for this purpose.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and analysis of chiral compounds. For the enantiomeric resolution of this compound, either direct or indirect methods can be employed.

Direct Chiral HPLC

Direct methods involve the use of a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers, leading to different retention times. Several types of CSPs are commercially available and have been successfully used for the separation of amino acids and chiral amines. nih.govnih.gov

Polysaccharide-based CSPs: Columns with chiral selectors based on cellulose (B213188) or amylose (B160209) derivatives are widely used for the separation of a broad range of chiral compounds. nih.gov

Macrocyclic Glycopeptide CSPs: Teicoplanin-based columns, for example, are effective for separating underivatized amino acids and are compatible with both organic and aqueous mobile phases. sigmaaldrich.com

Crown Ether-based CSPs: These are particularly well-suited for the separation of primary amines and amino acids. ankara.edu.tr

The choice of mobile phase is crucial for achieving optimal separation. A mixture of an organic solvent (e.g., acetonitrile, methanol) and an aqueous buffer is commonly used. Additives such as trifluoroacetic acid (TFA) and triethylamine (B128534) (TEA) can be included to improve peak shape and resolution. chromatographyonline.com

Indirect Chiral HPLC

Indirect methods involve the derivatization of the enantiomers with a chiral derivatizing agent to form diastereomers. These diastereomers have different physicochemical properties and can be separated on a standard achiral stationary phase (e.g., C18). This approach can be advantageous when a suitable CSP is not available.

| CSP Type | Principle of Separation | Typical Mobile Phase | Suitability for this compound |

| Polysaccharide-based | Formation of transient diastereomeric complexes via hydrogen bonding, dipole-dipole interactions, and inclusion complexation. nih.gov | Hexane/Isopropanol, Acetonitrile/Methanol | High, due to broad applicability for chiral amines and acids. |

| Macrocyclic Glycopeptide | Multiple chiral recognition mechanisms including hydrogen bonding, ionic interactions, and inclusion complexing. sigmaaldrich.com | Methanol/Water, Acetonitrile/Water with additives | High, effective for underivatized amino acids. |

| Crown Ether-based | Host-guest complexation with the primary amine group. ankara.edu.tr | Perchloric acid in water/methanol | High, specifically designed for primary amines and amino acids. |

Ultra-Performance Liquid Chromatography (UPLC) is a more recent development in liquid chromatography that utilizes smaller stationary phase particles (typically sub-2 µm). This results in significantly higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. mdpi.com

The principles of chiral separation in UPLC are the same as in HPLC, and many of the same chiral stationary phases are available in UPLC column formats. The enhanced resolving power of UPLC can be particularly beneficial for the separation of closely eluting enantiomers or for the analysis of complex mixtures containing multiple chiral compounds.

For the analysis of this compound, a UPLC method would likely employ a sub-2 µm chiral stationary phase with an optimized mobile phase. The increased efficiency of UPLC would allow for rapid determination of enantiomeric purity with high accuracy. researchgate.net UPLC systems are often coupled with mass spectrometry (MS) detectors, providing additional structural information and enhanced sensitivity. nih.gov

| Feature | HPLC | UPLC | Advantage of UPLC for this compound Analysis |

| Particle Size | 3-5 µm | < 2 µm | Higher resolution and efficiency. |

| Analysis Time | Longer | Shorter | Increased sample throughput. |

| Solvent Consumption | Higher | Lower | More environmentally friendly and cost-effective. |

| Sensitivity | Good | Excellent | Improved detection of trace impurities or the minor enantiomer. |

| System Pressure | Lower | Higher | Requires specialized instrumentation. |

Conformational Analysis and Stereochemical Control in 3 Aminohex 5 Enoic Acid Hydrochloride

Diastereoselectivity and Enantioselectivity in Synthetic Routes

The synthesis of specific stereoisomers of 3-aminohex-5-enoic acid hydrochloride necessitates precise control over both diastereoselectivity and enantioselectivity. Various asymmetric synthetic strategies have been developed for β-amino acids that can be adapted to achieve high stereochemical purity.

One prominent approach involves the catalytic asymmetric conjugate addition of nitrogen nucleophiles to α,β-unsaturated esters. For instance, the use of chiral catalysts in the addition of amines to derivatives of hex-2-enoic acid can establish the desired stereocenter at the C3 position. The choice of catalyst, solvent, and reaction conditions plays a crucial role in determining the diastereomeric and enantiomeric excess of the product.

Another effective method is the asymmetric hydrogenation of enamines. Chiral rhodium or ruthenium complexes with chiral phosphine (B1218219) ligands have demonstrated high efficacy in the enantioselective hydrogenation of β-enamino esters, leading to the formation of the desired β-amino acid precursor with high enantiopurity. The geometry of the enamine substrate (E or Z) can significantly influence the stereochemical outcome of the hydrogenation. hilarispublisher.com

Furthermore, enzymatic resolutions and desymmetrization approaches offer powerful tools for accessing enantiomerically pure 3-aminohex-5-enoic acid. Lipases and other hydrolases can selectively acylate or hydrolyze one enantiomer of a racemic mixture of 3-aminohex-5-enoic acid derivatives, allowing for the separation of the desired stereoisomer.

Table 1: Representative Enantioselective Synthetic Methods for β-Amino Acids

| Method | Catalyst/Reagent | Substrate Type | Achieved Enantioselectivity (ee) |

| Asymmetric Conjugate Addition | Chiral Lewis Acid/Metal Complex | α,β-Unsaturated Ester | Typically >90% |

| Asymmetric Hydrogenation | Chiral Rhodium or Ruthenium Complexes | β-Enamino Ester | Often >95% |

| Enzymatic Resolution | Lipase (B570770) | Racemic β-Amino Ester | Can approach >99% |

| Asymmetric Mannich Reaction | Chiral Organocatalyst | Imine and Ketene Silyl Acetal | Generally 80-99% |

Conformational Preferences and Dynamics

The conformational flexibility of this compound is primarily governed by the rotation around the single bonds of its carbon backbone. Theoretical studies on β-amino acids suggest that the backbone can adopt various conformations, with the relative energies of these conformers being influenced by steric and electronic factors. scirp.orgresearchgate.net

Computational modeling and spectroscopic techniques, such as nuclear magnetic resonance (NMR), can provide insights into the preferred conformations in solution. The coupling constants between protons on adjacent carbons in the NMR spectrum can be used to estimate the dihedral angles and thus deduce the dominant conformers. The conformational dynamics are also influenced by the solvent, as different solvents can stabilize different conformers through varying degrees of solvation. scirp.org

Table 2: Key Torsional Angles Influencing Conformation

| Torsional Angle | Description | Preferred Geometries |

| φ (phi) | C-N-Cα-C | Influences the orientation of the amino group |

| ψ (psi) | N-Cα-C-C | Influences the orientation of the carboxyl group |

| θ (theta) | N-Cα-Cβ-Cγ | Key determinant of the backbone fold |

Influence of Chirality on Molecular Recognition

The chirality of this compound is fundamental to its ability to engage in specific molecular recognition events, a process crucial for its potential biological activity and for chiral separation techniques. The three-dimensional arrangement of the amino group, the carboxylic acid group, and the allyl side chain around the chiral C3 center creates a unique stereoelectronic profile that can be selectively recognized by other chiral molecules, such as proteins or chiral stationary phases in chromatography. nih.gov

Chiral recognition is often mediated by a combination of non-covalent interactions, including hydrogen bonding, electrostatic interactions, and van der Waals forces. For example, the (R)-enantiomer will interact differently with a chiral receptor compared to the (S)-enantiomer, leading to the formation of diastereomeric complexes with different stabilities. This difference in stability is the basis for enantioselective recognition. nih.gov

Fluorescent sensors incorporating chiral recognition elements have been developed to distinguish between enantiomers of amino acids. These sensors can exhibit a differential response, such as a change in fluorescence intensity, upon binding to one enantiomer over the other. Similarly, molecularly imprinted polymers can be designed with chiral cavities that selectively bind to a specific enantiomer of 3-aminohex-5-enoic acid. nih.gov

Stereochemical Stability and Epimerization Studies

The stereochemical stability of the chiral center at C3 is a critical consideration, particularly under conditions that could lead to epimerization—the conversion of one epimer into its diastereomer. Epimerization at the α-carbon of amino acids is a known issue in peptide synthesis and can be influenced by factors such as pH, temperature, and the presence of certain reagents. nih.govdntb.gov.ua

For β-amino acids like 3-aminohex-5-enoic acid, the acidity of the proton at the C2 position is a key factor in determining the propensity for epimerization. Base-catalyzed abstraction of this proton can lead to the formation of a planar enolate intermediate, which can then be reprotonated from either face to yield a mixture of diastereomers. The rate of epimerization is dependent on the stability of the intermediate and the steric and electronic environment around the chiral center.

Studies on related amino acids have shown that the nature of the protecting groups on the amino and carboxyl functions can significantly impact stereochemical stability. Electron-withdrawing groups can increase the acidity of the C2 proton, making the compound more susceptible to epimerization. Careful control of reaction conditions, such as using non-polar solvents and mild bases, is often necessary to preserve the stereochemical integrity of this compound during chemical transformations. researchgate.netnih.gov

Table 3: Factors Influencing Epimerization

| Factor | Influence on Stereochemical Stability |

| pH | Both strongly acidic and basic conditions can promote epimerization. |

| Temperature | Higher temperatures generally increase the rate of epimerization. |

| Solvent | Polar solvents can facilitate the formation and stabilization of charged intermediates, potentially increasing epimerization rates. |

| Protecting Groups | The nature of the N- and C-terminal protecting groups can affect the acidity of adjacent protons. |

| Reagents | Certain coupling reagents and bases used in synthesis can enhance the risk of epimerization. |

Applications of 3 Aminohex 5 Enoic Acid Hydrochloride in Advanced Chemical Synthesis and Chemical Biology

Design and Synthesis of Peptide Mimetics Utilizing 3-Aminohex-5-enoic Acid Scaffolds

The incorporation of non-natural amino acids like 3-aminohex-5-enoic acid into peptide structures is a key strategy for creating peptide mimetics with enhanced stability, conformational constraint, and biological activity. The terminal alkene functionality is particularly valuable for subsequent structural modifications.

β-Amino Acid Incorporation into Peptide Structures

As a β-amino acid, 3-aminohex-5-enoic acid introduces an additional carbon into the peptide backbone compared to natural α-amino acids. This extension fundamentally alters the secondary structure of peptides. When incorporated into a peptide sequence, β-amino acids can induce unique folding patterns, such as helices, turns, and sheets, that are distinct from those formed by α-amino acids. This structural perturbation can impart resistance to enzymatic degradation by proteases, which are highly specific for α-peptide bonds, thereby increasing the in vivo half-life of the resulting peptidomimetic.

The synthesis of peptides containing this β-amino acid is typically achieved through solid-phase peptide synthesis (SPPS). In this process, the N-protected (e.g., with Fmoc or Boc) 3-aminohex-5-enoic acid is activated and coupled to the N-terminus of a growing peptide chain anchored to a solid resin. Standard coupling reagents used in peptide synthesis are generally effective for this incorporation. The presence of the β-amino acid can influence the conformational properties of the resulting oligomers, making them attractive for constructing libraries of structurally diverse molecules.

Macrocyclization Strategies (e.g., Ring-Closing Metathesis)

The terminal alkene in the side chain of 3-aminohex-5-enoic acid is an ideal handle for intramolecular cyclization reactions, most notably Ring-Closing Metathesis (RCM). RCM is a powerful reaction that forms a new carbon-carbon double bond between two existing alkenes within a molecule, leading to the formation of a macrocycle. By incorporating two residues of 3-aminohex-5-enoic acid (or one residue along with another alkene-bearing amino acid) into a linear peptide, a diene precursor is created.

Upon treatment with a ruthenium-based catalyst, such as a Grubbs or Hoveyda-Grubbs catalyst, the two terminal alkene groups react to form a cyclic peptide with a new internal double bond, releasing ethylene (B1197577) gas. This macrocyclization strategy is highly effective for creating conformationally constrained peptides. Constraining a peptide in a cyclic form can lock it into its bioactive conformation, leading to increased binding affinity and selectivity for its target receptor or enzyme. RCM is valued for its high functional group tolerance and reliable performance under mild reaction conditions, making it a cornerstone in modern drug discovery for creating macrocyclic peptide drugs.

| Catalyst Generation | Common Name | Key Characteristics | Typical Application |

|---|---|---|---|

| First Generation | Grubbs' Catalyst (G-I) | High activity for terminal, less-hindered alkenes. Sensitive to air and moisture. | General purpose RCM for simple dienes. |

| Second Generation | Grubbs' Catalyst (G-II) | Higher activity and stability than G-I. Effective for more substituted and electron-poor alkenes. | More challenging RCM reactions, including tetrasubstituted double bond formation. |

| Third Generation | Grubbs' Catalyst (G-III) | Very fast initiation rates at low temperatures. | Rapid reactions where catalyst decomposition is a concern. |

| Second Generation | Hoveyda-Grubbs' Catalyst (HG-II) | Enhanced stability and lower catalyst loading. The catalyst is recoverable. | Industrial applications and reactions requiring high stability and efficiency. |

Development of Non-Canonical Amino Acids and Analogues for Biochemical Probes

The reactive handle on 3-aminohex-5-enoic acid and its synthetic analogues allows for the chemical modification of peptides and proteins, enabling their use as biochemical probes for studying biological processes.

Bio-orthogonal Tagging Strategies (e.g., Click Chemistry)

Bio-orthogonal chemistry refers to reactions that can occur in a living system without interfering with native biochemical processes. The terminal functional groups on 3-aminohex-5-enoic acid and its analogues are perfect substrates for such reactions. While the alkene group can participate in reactions like thiol-ene coupling or photo-click cycloadditions, a closely related analogue, (S)-3-Amino-5-hexynoic acid hydrochloride , is particularly noteworthy for its use in the most prominent bio-orthogonal reaction: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often called "click chemistry". nih.gov

This reaction forms a stable triazole ring by covalently linking the terminal alkyne of the amino acid with a molecule containing an azide (B81097) group. researchgate.netmdpi.com The reaction is highly specific, efficient, and can be performed in aqueous environments, making it ideal for biological applications. nih.govresearchgate.net By incorporating (S)-3-Amino-5-hexynoic acid into a peptide or protein, researchers can selectively "click" on a variety of tags, such as fluorescent dyes, biotin (B1667282), or imaging agents, that bear a complementary azide group. nih.gov

| Functional Group | Compound Example | Primary Bio-orthogonal Reaction | Key Features |

|---|---|---|---|

| Terminal Alkene | 3-Aminohex-5-enoic acid | Thiol-ene Coupling, Tetrazine Ligation | Reacts with thiols under UV initiation or with tetrazines. Useful for hydrogel formation and surface modification. |

| Terminal Alkyne | (S)-3-Amino-5-hexynoic acid | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Highly efficient, specific, and widely used for labeling biomolecules with azide-modified probes. nih.gov |

Protein Labeling and Modification

The ability to incorporate non-canonical amino acids with bio-orthogonal handles into proteins is a powerful tool for chemical biology. Using techniques such as amber suppression, a cell's translational machinery can be reprogrammed to incorporate an amino acid like (S)-3-Amino-5-hexynoic acid at a specific site in a target protein in response to a stop codon.

Once the protein is expressed with this unique chemical handle, it can be selectively labeled. For instance, attaching a fluorescent dye allows for the visualization of the protein's localization and trafficking within a living cell. Attaching a biotin tag enables the protein's isolation and the identification of its interaction partners through pull-down assays. This site-specific modification provides a level of precision that is difficult to achieve with traditional methods that target natural amino acid residues (like lysine (B10760008) or cysteine), which often appear multiple times in a protein's sequence.

Role in the Synthesis of Complex Organic Molecules

Beyond its well-documented use in peptide science, 3-aminohex-5-enoic acid hydrochloride serves as a valuable chiral building block for the synthesis of more complex organic molecules. Chiral building blocks are essential starting materials in asymmetric synthesis, where the goal is to produce a target molecule as a single enantiomer, a critical requirement for many pharmaceuticals.

The value of 3-aminohex-5-enoic acid in this context stems from its bifunctional nature and defined stereochemistry. It possesses two distinct functional groups—an amine and a carboxylic acid—that can be manipulated independently. Furthermore, the terminal alkene provides a third reactive site for carbon-carbon bond formation or further functionalization. This trifunctional scaffold allows synthetic chemists to construct complex molecular architectures with precise control over the three-dimensional arrangement of atoms. For example, the amine and carboxylate can be used to form amide or ester linkages, while the alkene can participate in reactions such as hydroboration-oxidation, epoxidation, or metathesis to build out other parts of a target molecule. While its most prominent applications remain in the synthesis of peptide-based structures, its inherent chirality and multiple reactive sites make it a potentially powerful synthon for constructing the core of various natural products and other complex organic targets.

Building Block for Natural Product Synthesis

Despite the potential utility of β-amino acids with unsaturation as versatile synthons in organic chemistry, a review of the scientific literature reveals a notable absence of specific examples where this compound has been employed as a direct building block in the total synthesis of natural products. Chiral amino acids and their derivatives are frequently utilized as foundational starting materials, often sourced from the chiral pool, for the asymmetric synthesis of complex molecules like alkaloids and polyketides. nih.govnih.gov The inherent chirality and the bifunctional nature of amino acids make them invaluable in constructing intricate molecular architectures.

The structure of 3-Aminohex-5-enoic acid, featuring a terminal olefin and a β-amino acid moiety, suggests its potential for various synthetic transformations. For instance, intramolecular cyclization strategies are commonly employed in the synthesis of piperidine-containing natural products. researchgate.netrsc.org Such strategies could theoretically involve the cyclization of derivatives of 3-Aminohex-5-enoic acid to form substituted piperidine (B6355638) rings, which are core structures in many alkaloids. nih.govwhiterose.ac.uk Methodologies like intramolecular Michael additions, ring-closing metathesis, or intramolecular aminocarbonylation could potentially be applied to derivatives of 3-Aminohex-5-enoic acid. illinois.edunih.gov However, at present, there are no specific documented instances of its use in the synthesis of natural products in the available literature.

Table 1: Potential Intramolecular Cyclization Strategies for 3-Aminohex-5-enoic Acid Derivatives

| Cyclization Strategy | Potential Product Scaffold | Relevant Natural Product Class |

|---|---|---|

| Intramolecular Michael Addition | Substituted Piperidinone | Piperidine Alkaloids |

| Ring-Closing Metathesis | Dihydropyridinone | Alkaloids |

| Intramolecular Heck Reaction | Substituted Piperidine | Indolizidine Alkaloids |

| Aza-Prins Cyclization | Halogenated Piperidine | Coniine Alkaloids |

Scaffold for Medicinal Chemistry Libraries

In the realm of medicinal chemistry and drug discovery, the use of molecular scaffolds to generate libraries of compounds for biological screening is a cornerstone of the hit-to-lead process. nih.gov Diversity-oriented synthesis (DOS) and parallel synthesis are powerful strategies for populating chemical space with novel molecular entities. nih.govsouralgroup.commdpi.com These approaches often rely on versatile building blocks that can be readily functionalized at multiple points to create a diverse array of molecules. souralgroup.com

Unusual amino acids are considered valuable building blocks in medicinal chemistry due to their three-dimensional structure and multiple functionalization points. uvic.ca The structure of this compound, with its primary amine, carboxylic acid, and terminal alkene, presents three potential points for diversification. This trifunctionality makes it a theoretically attractive scaffold for the construction of combinatorial libraries. For instance, the amine and carboxylic acid can be readily derivatized through amide bond formation, while the terminal alkene can be functionalized via various reactions such as Heck coupling, hydroamination, or epoxidation.

Despite this theoretical potential, a thorough search of the scientific literature indicates that this compound has not been explicitly reported as a scaffold for the generation of medicinal chemistry libraries. The development of compound libraries often focuses on privileged scaffolds, which are molecular frameworks known to bind to multiple biological targets. nih.gov While β-amino acid derivatives are of interest in medicinal chemistry for their ability to form stable secondary structures in peptidomimetics, the specific use of this compound in this context remains to be documented. nih.govresearchgate.net

Table 2: Potential Functionalization Reactions for a 3-Aminohex-5-enoic Acid-Based Scaffold

| Functional Group | Reaction Type | Potential for Diversity |

|---|---|---|

| Amine | Acylation, Sulfonylation, Reductive Amination | High |

| Carboxylic Acid | Amidation, Esterification | High |

| Alkene | Heck Coupling, Michael Addition, Epoxidation, Metathesis | High |

Investigation of Enzyme-Substrate Interactions and Modulation

Probes for Enzyme Mechanism Elucidation

The unique structural features of 3-Aminohex-5-enoic acid make it a candidate for use as a mechanistic probe to investigate enzyme-substrate interactions, particularly for enzymes that process amino acids. A computational molecular docking study has suggested that 3-aminohex-5-enoic acid can fit within the active site of γ-aminobutyric acid aminotransferase (GABA-AT). researchgate.net This suggests a potential interaction that could be explored experimentally.

Unsaturated amino acids can serve as powerful tools for elucidating enzyme mechanisms. The double bond can act as a reactive handle or can influence the conformation of the molecule within the enzyme's active site. For aminotransferases, which are pyridoxal-5'-phosphate (PLP)-dependent enzymes, substrates and inhibitors often undergo a series of well-defined chemical transformations. nih.gov An unsaturated molecule like 3-Aminohex-5-enoic acid could potentially act as a mechanism-based inactivator, where the enzyme's own catalytic machinery converts the molecule into a reactive species that covalently modifies the enzyme. This process of irreversible inhibition can provide valuable insights into the catalytic mechanism. researchgate.net

While direct experimental studies on 3-Aminohex-5-enoic acid as a mechanistic probe are not available in the literature, studies on structurally similar unsaturated amino acids have provided significant understanding of aminotransferase mechanisms. For example, the inactivation of ornithine aminotransferase by related fluorinated cyclopentenecarboxylic acid derivatives has been studied in detail, revealing the formation of covalent adducts and providing insights into the enzyme's active site topology and catalytic residues. rsc.org

Rational Design of Enzyme Modulators

The rational design of enzyme modulators is a key strategy in drug development. nih.gov This approach relies on an understanding of the enzyme's structure and mechanism to design molecules that can bind to the active site and alter its activity. The aforementioned molecular docking study of 3-aminohex-5-enoic acid with GABA-AT provides a starting point for the rational design of novel inhibitors for this important enzyme. researchgate.net

GABA-AT is a well-established target for the treatment of epilepsy and other neurological disorders. The design of inhibitors often involves creating molecules that mimic the substrate (GABA) but contain a feature that leads to irreversible inhibition. The vinyl group of 3-Aminohex-5-enoic acid could potentially serve as such a feature, analogous to the vinyl group in the known GABA-AT inactivator vigabatrin (B1682217) (4-aminohex-5-enoic acid).

Structure-activity relationship (SAR) studies are crucial in the rational design process. nih.govnih.govfrontiersin.orgmdpi.comfrontiersin.org By synthesizing and evaluating a series of derivatives of a lead compound, researchers can identify the key structural features required for potent and selective inhibition. For 3-Aminohex-5-enoic acid, a systematic modification of its structure could be undertaken to explore its potential as an enzyme modulator.

Table 3: Hypothetical Structure-Activity Relationship (SAR) Exploration for 3-Aminohex-5-enoic Acid Derivatives as GABA-AT Modulators

| Modification Site | Proposed Change | Rationale |

|---|---|---|

| Amino Group Position | Shift to C-4 or C-2 | Explore mimicry of GABA and other amino acid substrates |

| Alkene Geometry | (Z)-isomer | Investigate the importance of stereochemistry for binding |

| Carbon Chain Length | Shorten or lengthen | Probe the size constraints of the active site |

| Introduction of Fluorine | At C-6 or C-4 | Enhance electrophilicity for potential covalent modification |

While the direct application of this compound in these advanced areas of chemical synthesis and chemical biology is not yet documented in the scientific literature, its chemical structure suggests a range of potential uses that may be explored in future research.

Computational and Theoretical Studies of 3 Aminohex 5 Enoic Acid Hydrochloride

Molecular Modeling and Quantum Chemical Calculations

Molecular modeling and quantum chemical calculations are fundamental tools for probing the electronic structure and energetic properties of molecules. These methods allow for the in-silico determination of molecular geometries, reaction energetics, and other key chemical characteristics.

Structure Optimization and Energy Minimization

The first step in the computational analysis of a molecule like 3-aminohex-5-enoic acid hydrochloride involves determining its most stable three-dimensional structure. This is achieved through geometry optimization, a process that seeks to find the arrangement of atoms corresponding to a minimum on the potential energy surface. Quantum chemical methods, such as Density Functional Theory (DFT) and ab initio calculations (e.g., Hartree-Fock and Møller-Plesset perturbation theory), are employed to calculate the forces on each atom and iteratively adjust their positions until a stable conformation is reached. nih.govjksus.org

For this compound, with its flexible hexenoic acid chain, multiple low-energy conformers would be expected. Computational methods can identify these different conformers and calculate their relative energies, providing insight into the molecule's preferred shapes. The choice of the theoretical method and basis set is crucial for obtaining accurate results. For instance, DFT methods with appropriate functionals are often used for their balance of accuracy and computational cost in studying organic molecules. mdpi.comfrontiersin.org

Table 1: Representative Theoretical Methods for Structure Optimization

| Method | Description | Typical Application |

| Density Functional Theory (DFT) | A quantum mechanical method that maps the many-electron problem onto a system of non-interacting electrons moving in an effective potential. | Widely used for geometry optimization and energy calculations of medium to large-sized molecules. |

| Hartree-Fock (HF) Theory | An ab initio method that approximates the many-electron wavefunction as a single Slater determinant. | Often used as a starting point for more advanced calculations. |

| Møller-Plesset (MP2) Perturbation Theory | A post-Hartree-Fock method that includes electron correlation effects. | Provides higher accuracy than HF for systems where electron correlation is important. |

Reaction Pathway Calculations and Transition State Analysis

Quantum chemical calculations are invaluable for studying the mechanisms of chemical reactions. For this compound, one could investigate potential reactions such as cyclization, addition to the double bond, or reactions involving the amino and carboxylic acid groups.

By mapping the potential energy surface, computational chemists can identify the minimum energy path a reaction is likely to follow. A key aspect of this is the location of the transition state, which is the highest energy point along the reaction coordinate. The structure and energy of the transition state determine the activation energy of the reaction, a critical factor in reaction kinetics. Various algorithms exist to locate transition states, and their characterization is confirmed by vibrational frequency analysis, where a single imaginary frequency corresponds to the motion along the reaction coordinate.

Dynamics Simulations for Conformational Landscape Exploration

While quantum chemical calculations provide static pictures of molecular structures and energies, molecular dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. numberanalytics.com For a flexible molecule like this compound, MD simulations are essential for exploring its vast conformational landscape. nih.gov

In an MD simulation, the motion of each atom is calculated by solving Newton's equations of motion. The forces between atoms are described by a force field, which is a set of empirical potential energy functions. By simulating the molecule's movement over nanoseconds or even microseconds, researchers can observe how it folds, flexes, and interacts with its environment (e.g., solvent molecules). fu-berlin.de This provides a statistical understanding of the different conformations the molecule can adopt and the timescales of transitions between them. Such studies are crucial for understanding how the molecule might interact with biological targets, as its shape plays a key role in molecular recognition. nih.govresearchgate.net

Retrosynthetic Planning and Route Discovery through Algorithmic Approaches

Retrosynthesis is the process of deconstructing a target molecule into simpler, commercially available starting materials. researchgate.netresearchgate.net In recent years, algorithmic and computational approaches have emerged as powerful tools to aid in this complex task. These methods can analyze the structure of a target molecule like this compound and propose potential synthetic routes based on known chemical reactions.